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Compound of Interest

2-(4-Chlorophenyl)imidazo[1,2-
Compound Name:
ajpyridine

Cat. No.: B183160

An In-Depth Technical Guide to 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine: Synthesis,
Physicochemical Properties, and Biological Applications

Introduction

The imidazo[1,2-a]pyridine scaffold is a nitrogen-bridged heterocyclic system recognized as a
"privileged structure” in medicinal chemistry.[1] This core is present in a range of commercially
available drugs and is a focal point of extensive research due to its versatile biological
activities. These activities span a wide therapeutic spectrum, including anticancer, anti-
inflammatory, antiprotozoal, and antitubercular properties.[1][2] This guide focuses specifically
on the 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine derivative, a key analogue that serves as
both a foundational structure for more complex derivatives and a biologically active agent in its
own right.

As a Senior Application Scientist, the intent of this document is to provide researchers,
scientists, and drug development professionals with a comprehensive technical overview. We
will move beyond simple data reporting to explore the causal relationships behind synthetic
choices, the mechanistic underpinnings of the compound's biological effects, and the practical
considerations for its laboratory use.

Part 1: Molecular Profile and Physicochemical
Characterization
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2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is an aromatic heterocyclic compound. The fusion

of an imidazole ring with a pyridine ring creates a rigid, planar structure, while the 2-position

substitution with a 4-chlorophenyl group significantly influences its electronic properties and

biological interactions.

Caption: Chemical Structure of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine.

Table 1: Key Identifiers and Computed Properties

Identifier/Property Value

Source

2-(4-chlorophenyl)imidazol[1,2-
IUPAC Name ( phenyl) [

[3]

a]pyridine
CAS Number 38922-74-6 [3]
Molecular Formula C13HoCIN:2 [3]
Molecular Weight 228.68 g/mol [4115]
Monoisotopic Mass 228.0454260 Da [3]
C1=CC2=NC(=CN2C=C1)C3=
SMILES [3][6]
CC=C(C=C3)ClI
NGGHEECJTVTTSO-
InChlKey [3]
UHFFFAOYSA-N
XLogP3-AA (Lipophilicity) 4.1 [3]

Hydrogen Bond Donor Count 0

[3]

Hydrogen Bond Acceptor

Count

[3]

Table 2: Experimental Physicochemical Data
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Property Value Source
) White to light yellow
Physical State [4]
powder/crystal
Purity >95.0% (GC) [4][5]
Solubility (pH 7.4) 2.5 pg/mL [3]

Room Temperature (cool, dark
Storage Temperature [41[5]
place recommended)

Part 2: Synthesis and Mechanistic Rationale

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with the most common and
robust method being the condensation of a 2-aminopyridine with an a-halocarbonyl compound.
[7] This approach, often referred to as the Tschitschibabin reaction, provides a direct and
efficient route to the fused heterocyclic system.

For the specific synthesis of 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine, the reaction involves
2-aminopyridine and 2-bromo-1-(4-chlorophenyl)ethanone.[8]
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Synthetic Workflow for 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine

A . ] A Solvent (e.g., Ethanol)
[2 Ammopyndme] [2 Bromo-1-(4 chlorophenyl)ethanone) [Base (e.q., NaHCO5)

-
-
-
-

Reaction Steps ™~
S Y &~

Step 1: Sn2 Attack
(N-Alkylation)

\iorms Pyridinium Salt Irftermediate

Step 2: Intramolecular Cyclization
(Condensation)

l

Step 3: Dehydration
[

:

[2-(4-ChIorophenyl)imidazo[l,2-a]pyridin(9

l

Purification
(Recrystallization or Chromatography)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for the
synthesis of imidazo[1,2-a]pyridines.[8][9]
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Objective: To synthesize 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine via condensation
reaction.

Materials:

2-Aminopyridine (1.0 eq)

e 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq)
e Sodium Bicarbonate (NaHCOs) (1.5 eq)

o Ethanol (EtOH), anhydrous

o Ethyl acetate (EtOAc) for purification

» Hexane for purification

Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, add 2-aminopyridine (10 mmol, 1.0 eq) and 2-bromo-1-(4-chlorophenyl)ethanone
(20 mmol, 1.0 eq) to anhydrous ethanol (20 mL).

o Base Addition: Add sodium bicarbonate (15 mmol, 1.5 eq) to the mixture. The base acts as a
scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the
equilibrium towards the product.

o Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for
8-12 hours. The progress of the reaction should be monitored by Thin Layer
Chromatography (TLC).[9]

o Work-up: After completion, allow the mixture to cool to room temperature. The solvent is then
removed under reduced pressure using a rotary evaporator.

o Extraction: The resulting residue is partitioned between water and a suitable organic solvent
like ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous
sodium sulfate (Na2S0a), and filtered.
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 Purification: The crude product is purified. This can be achieved either by recrystallization
from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica
gel, typically using a gradient of ethyl acetate in hexane as the eluent.[10]

o Characterization: The final product's identity and purity are confirmed using standard
analytical techniques, including *H NMR, 13C NMR, and mass spectrometry, and by
measuring its melting point.[7]

Part 3: Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic
agents. The 2-(4-chlorophenyl) substitution pattern is a common feature in many biologically
active derivatives, highlighting its importance in molecular recognition by various biological
targets.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine core have demonstrated significant antiproliferative
effects against a range of cancer cell lines.[11]

e Mechanism of Action - PI3BK/AKT/mTOR Pathway Inhibition: A key mechanism underlying the
anticancer effects of some imidazo[1,2-a]pyridine derivatives is the inhibition of the
phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway.[12] This pathway is a
critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a
common feature in many cancers. By inhibiting key kinases in this cascade, these
compounds can effectively halt uncontrolled cell division and induce programmed cell death
(apoptosis).[12]
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Inhibition of the PIBK/AKT/mTOR Pathway

Growth Factor Receptor Imidazo[1,2-a]pyridine
(RTK) Derivative

Inhibition

Cell Growth &
Survival

Click to download full resolution via product page
Caption: Site of action for imidazo[1,2-a]pyridine derivatives.

» Cytotoxicity: Specific derivatives have shown potent activity against various cancer cell lines.
For instance, compound 12, an imidazopyridine with a p-chlorophenyl ring at the C-3
position, demonstrated high inhibitory activity against the HT-29 human colon cancer cell line
with an ICso value of 4.15 pM.[11] Another derivative, 18, showed the highest inhibitory
activity against the B16F10 melanoma cell line with an I1Cso of 14.39 uM.[11]

Antiprotozoal Activity

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore for
developing new treatments for leishmaniasis, a disease caused by Leishmania protozoa.[13]
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[14]

 Activity against Leishmania: Several studies have reported the antileishmanial activity of this
class of compounds.[15] For instance, certain imidazo[1,2-a]pyridine derivatives were found
to significantly decrease the viability of L. donovani promastigotes in a dose-dependent
manner.[13] Two compounds, IMPA-2 and IMPA-12, exhibited potent cytotoxic effects
against the promastigotes with ICso values of 7.03 uM and 5.58 pM, respectively, while
showing minimal toxicity to host macrophage cells.[13] The mechanism of action is believed
to involve the induction of apoptosis-like cell death in the parasites.[13]

Antitubercular Activity

Tuberculosis remains a major global health threat, and the imidazo[1,2-a]pyridine class has
yielded some of the most potent anti-mycobacterial agents currently under investigation.[10]
[16]

e High Potency: Structure-activity relationship (SAR) studies have led to the development of
imidazo[1,2-a]pyridine-3-carboxamides with dramatic, low nanomolar potency against
Mycobacterium tuberculosis (Mtb).[16] Several compounds in one study exhibited Minimum
Inhibitory Concentrations (MIC) of <0.006 uM.[16]

e Mechanism of Action: Some imidazo[1,2-a]pyridine ethers have been identified as potent and
selective inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in
Mtb.[17]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. The imidazo[1,2-
a]pyridine core has been explored for its anti-inflammatory properties.[18]

e Modulation of Inflammatory Pathways: Studies have shown that these compounds can exert
anti-inflammatory effects by modulating key signaling pathways such as STAT3 and NF-kB.
[18] By inhibiting these pathways, the compounds can reduce the expression of pro-
inflammatory enzymes like INOS and COX-2, thereby dampening the inflammatory
response.[18]

Part 4: Pharmacokinetic Profile
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While the imidazo[1,2-a]pyridine scaffold demonstrates excellent biological activity, its
development into a clinical candidate often requires optimization of its pharmacokinetic (PK)
properties, such as solubility and metabolic stability.

o Solubility and Stability: The core structure is relatively lipophilic (XLogP of 4.1 for the title
compound), which can lead to poor aqueous solubility.[3] Research efforts have focused on
introducing more polar groups or modifying substituents to enhance solubility and improve
metabolic stability without compromising potency.[16][19]

 In Vivo Studies: In vivo pharmacokinetic studies in mice have been conducted for advanced
antitubercular candidates from this class. These studies, evaluating both oral (PO) and
intravenous (IV) administration, have demonstrated that the scaffold can be optimized to
achieve favorable exposure levels necessary for therapeutic efficacy.[16]

Part 5: Safety and Handling

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification
and Labelling of Chemicals, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is classified with the
following hazards:

o H315: Causes skin irritation.[3][4]
e H319: Causes serious eye irritation.[3][4]
Recommended Precautions:

e Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab
coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

» Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands
thoroughly after handling.[4]

o Storage: Store in a tightly sealed container in a cool, dry, and dark place. The compound
may be air-sensitive.[4]
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Conclusion

2-(4-Chlorophenyl)imidazo[1,2-a]pyridine is a synthetically accessible and highly versatile
heterocyclic compound. It serves as a crucial building block for the synthesis of more complex
derivatives and possesses a notable biological profile on its own. Its derivatives have
demonstrated exceptional potency as anticancer, antiprotozoal, and antitubercular agents,
often acting through the modulation of key cellular signaling pathways like PISK/AKT and
STAT3/NF-kB. The continued exploration of this privileged scaffold, with a focus on optimizing
its pharmacokinetic and safety profiles, holds significant promise for the development of novel
therapeutics to address pressing global health challenges.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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